2-(4-Ethoxybenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Ethoxybenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism in Anti-Cancer Agents
A novel anti-cancer agent, YH3945, was investigated for its metabolism in rats, involving 2-(4-ethoxybenzoyl)-6-methoxypyridine derivatives. This study identified major metabolic pathways, including O-demethylation of methoxypyridine and hydroxylation, crucial for understanding the drug's pharmacokinetics and potential efficacy in cancer treatment (Lee et al., 2004).
Structural Characterization in Chemistry
Research on the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide highlighted the role of this compound derivatives in understanding intermolecular hydrogen bonding patterns. This insight is valuable for the development of new chemical compounds with specific properties (Böck et al., 2021).
Gold(I) Complexes in Medicinal Chemistry
Studies on N-Heterocyclic carbene gold(I) complexes, involving this compound, have highlighted their potential as antiproliferative, anticancer, and antibacterial agents. Understanding their reaction behavior in aqueous media is essential for further development in medicinal applications (Goetzfried et al., 2020).
Development of Osteoporosis Treatments
Research on the alpha(v)beta(3) receptor antagonist, which includes this compound, has shown promising results in bone turnover models, suggesting its potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Chemoselective Demethylation in Chemical Synthesis
A study on chemoselective demethylation of various methoxypyridine derivatives, including this compound, has been pivotal in the efficient synthesis of metabolic substances of antiulcer agents like omeprazole, demonstrating its importance in pharmaceutical synthesis (Makino et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxybenzoyl chloride and 2-Hydroxy-4-methoxybenzoyl have been studied for their reactivity with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides.
Mode of Action
For instance, 4-methoxybenzoyl chloride reacts with potassium thiocyanate to yield isothiocyanate derivative via a nucleophilic addition-elimination mechanism .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that they may interfere with essential biochemical pathways in microorganisms.
Pharmacokinetics
A study on a similar compound, 4-substituted methoxybenzoyl-aryl-thiazole, found that blocking ketone reduction improved its metabolic stability . This could potentially impact the bioavailability of 2-(4-Ethoxybenzoyl)-6-methoxypyridine.
Result of Action
Based on the antimicrobial activity of similar compounds , it’s plausible that it may inhibit the growth of certain microorganisms.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-12-9-7-11(8-10-12)15(17)13-5-4-6-14(16-13)18-2/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSYFHFCCYMJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236252 | |
Record name | (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-57-5 | |
Record name | (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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